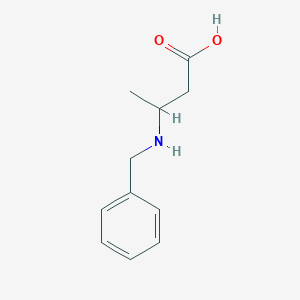

3-(Benzylamino)butanoic acid

Description

Significance of β-Amino Acid Scaffolds in Chemical Biology

β-Amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the second carbon atom from the carboxyl group. This seemingly subtle difference imparts unique conformational properties, making them valuable building blocks in the synthesis of peptides and other bioactive molecules. Unlike their α-counterparts, peptides constructed from β-amino acids often exhibit enhanced stability against enzymatic degradation, a crucial attribute for the development of therapeutic agents. Furthermore, the flexible backbones of β-peptides can fold into well-defined secondary structures, such as helices and sheets, mimicking the architecture of natural proteins and enabling the design of molecules with specific biological functions. The ability to introduce non-natural amino acids and various modifications allows for the fine-tuning of these structures to probe and modulate biological processes.

Overview of Benzylamine (B48309) Derivatives in Organic Synthesis and Medicinal Chemistry

Benzylamine and its derivatives are a versatile class of organic compounds widely employed in both organic synthesis and medicinal chemistry. ontosight.aiontosight.ai The presence of the benzyl (B1604629) group, a phenylmethyl substituent, attached to an amine, provides a reactive handle for a multitude of chemical transformations. wikipedia.org In organic synthesis, benzylamines serve as key precursors for the construction of more complex molecules, including pharmaceuticals and fine chemicals. sioc-journal.cn Their utility extends to industrial applications, where they are used in the production of various drugs. wikipedia.org In medicinal chemistry, the benzylamine motif is a common feature in a range of biologically active compounds. Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. ontosight.aiontosight.aiwikipedia.org The specific substitutions on the benzylamine core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug discovery. ontosight.ai

Current Research Trends and Unaddressed Challenges Related to 3-(Benzylamino)butanoic Acid

The compound this compound, with the chemical formula C₁₁H₁₅NO₂, combines the structural features of a β-amino acid and a benzylamine derivative. smolecule.com This unique combination has led to its investigation in several areas of research. Studies have explored its potential as a neurotransmitter modulator and its possible role in neuroprotection and synaptic plasticity. smolecule.com Its structural similarity to other biologically active compounds suggests potential applications in drug development, particularly for neurological conditions. smolecule.com

Current research also delves into its utility as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. smolecule.com Furthermore, there is interest in its application in materials science, with some studies exploring the synthesis of ionic liquids containing this compound for potential use in catalysis and separation processes. smolecule.com

Despite these promising avenues, several challenges remain. A comprehensive understanding of the full spectrum of its biological activities and the underlying mechanisms of action requires further in-depth investigation. While its synthesis has been described, the development of more efficient and stereoselective synthetic routes remains an area of active research. The exploration of its potential in materials science is also in its early stages, necessitating more extensive studies to fully realize its capabilities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| CAS Registry Number | 14676-01-8 |

| Melting Point | 186-188 °C chemsynthesis.com |

Synthesis and Reactions

The synthesis of this compound can be achieved through various methods. One common approach is the Aza-Michael addition, which involves the reaction of benzylamine with crotonic acid. smolecule.com Another synthetic route is the amidation of butanoic acid derivatives with benzylamine. smolecule.com

As an amino acid, this compound can undergo typical reactions such as esterification with alcohols and amidation with other amines. smolecule.com Under specific conditions, it can also undergo decarboxylation. smolecule.com

Spectroscopic Data

While detailed spectroscopic data for this compound was not extensively available in the provided search results, analysis of similar compounds allows for the prediction of key spectral features. For instance, the 1H NMR spectrum would be expected to show signals corresponding to the protons of the butyl chain, the benzyl group, and the amine and carboxylic acid groups. The 13C NMR spectrum would similarly display distinct peaks for each carbon atom in the molecule. Infrared (IR) spectroscopy would likely reveal characteristic absorption bands for the N-H, C=O (carboxylic acid), and aromatic C-H bonds. Mass spectrometry would confirm the molecular weight of the compound. For more detailed and specific spectroscopic information, direct experimental analysis would be necessary.

Direct Synthesis Approaches

Direct synthesis of this compound and its derivatives primarily relies on the formation of the core C-N bond through nucleophilic addition reactions.

Aza-Michael Addition Reactions for β-Amino Butanoic Acid Derivatives

The aza-Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound is one of the most efficient and atom-economical methods for synthesizing β-amino carbonyl compounds. In the context of this compound, this involves the reaction of benzylamine with a crotonic acid derivative.

The reaction proceeds via the nucleophilic attack of the benzylamine nitrogen atom on the β-carbon of the electron-deficient alkene in ethyl crotonate. This forms a C-N bond and generates an enolate intermediate, which is subsequently protonated to yield the β-amino ester product, ethyl 3-(benzylamino)butanoate. This reaction can be performed with or without a catalyst. Catalysts, such as Lewis acids, Brønsted acids, or bases, can be employed to enhance the reaction rate and yield. The direct addition to crotonic acid itself is also possible, though the use of esters is more common in laboratory synthesis.

Table 1: Representative Conditions for Aza-Michael Addition

| Michael Donor | Michael Acceptor | Catalyst/Solvent | Conditions | Product |

|---|---|---|---|---|

| Benzylamine | Ethyl crotonate | Neat (solvent-free) | Room Temperature | Ethyl 3-(benzylamino)butanoate |

Conventional Chemical Syntheses of this compound

Conventional syntheses often involve multi-step processes that leverage fundamental organic reactions like esterification, hydrolysis, and amidation.

A common and practical route to this compound begins with the aza-Michael addition of benzylamine to an ester of crotonic acid, such as ethyl crotonate or methyl crotonate. This yields the corresponding β-amino ester, ethyl 3-(benzylamino)butanoate. The final step is the hydrolysis of this ester to the desired carboxylic acid.

The hydrolysis can be achieved under either acidic or basic conditions. lumenlearning.comchemguide.co.uk

Acid-catalyzed hydrolysis : The ester is heated with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). This reaction is reversible, and an excess of water is used to drive the equilibrium toward the products: the carboxylic acid and an alcohol (ethanol in this case). lumenlearning.comchemguide.co.uk

Base-catalyzed hydrolysis (Saponification) : The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). lumenlearning.com This reaction is irreversible and produces the carboxylate salt (sodium 3-(benzylamino)butanoate) and the alcohol. A subsequent acidification step is required to protonate the carboxylate salt and isolate the final this compound. chemguide.co.uk

This two-step sequence is highly effective for obtaining the target acid.

Amidation and condensation reactions represent alternative strategies for forming the critical bonds within the this compound structure. libretexts.orglibretexts.org

A direct amidation involves the reaction between a carboxylic acid and an amine to form an amide bond, typically with the removal of a water molecule. encyclopedia.pub While not the most common route to the target molecule, one could envision a pathway where a butanoic acid derivative with a suitable leaving group at the 3-position reacts with benzylamine.

More generally, condensation reactions are those in which two molecules combine, often with the elimination of a small molecule like water. libretexts.orgck12.org The formation of an amide bond from a carboxylic acid and an amine is a classic example of a condensation reaction. libretexts.org Reagents that activate the carboxylic acid, such as B(OCH₂CF₃)₃, can facilitate this transformation under milder conditions than direct thermal condensation. nih.gov

Table 2: General Conditions for Related Amidation Reactions

| Carboxylic Acid | Amine | Coupling Reagent/Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| Phenylacetic acid | Benzylamine | B(OCH₂CF₃)₃ | 80 °C, 5 h | N-Benzyl-2-phenylacetamide |

Enantioselective and Stereocontrolled Synthesis Strategies

Producing enantiomerically pure β-amino acids is of significant interest, and biocatalysis offers a powerful set of tools for achieving high stereoselectivity.

Biocatalytic Approaches Utilizing Lipases and Transaminases

Enzymes provide highly selective and environmentally benign routes to chiral compounds. For this compound, lipases and transaminases are particularly relevant. researchgate.net

Lipases: These enzymes catalyze the hydrolysis of esters. In the context of a racemic mixture of ethyl 3-(benzylamino)butanoate, a lipase can be used for kinetic resolution. The enzyme will selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding (R)-acid, leaving the other enantiomer (the (S)-ester) unreacted. The resulting mixture of the (R)-acid and (S)-ester can then be separated. Subsequent hydrolysis of the remaining (S)-ester by chemical means would provide the (S)-acid. This method is effective for producing both enantiomers from a racemic precursor. ucc.ie

Transaminases (ATAs): These pyridoxal-5'-phosphate-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. researchgate.net For an asymmetric synthesis of this compound, a transaminase could be used to aminate a prochiral β-keto acid, such as 3-oxobutanoic acid. By using an appropriate amino donor, a stereoselective amination can be achieved to produce the chiral β-amino acid. researchgate.net Alternatively, some transaminases can utilize benzylamine as the amino donor to convert a β-keto ester into the corresponding chiral β-amino ester, which can then be hydrolyzed to the final acid. mdpi.com This approach is highly efficient for generating enantiomerically pure β-amino acids directly from achiral starting materials. researchgate.netmdpi.com

Table 3: Biocatalytic Strategies for Chiral β-Amino Acid Synthesis

| Enzyme Class | Strategy | Substrate(s) | Product(s) | Key Advantage |

|---|---|---|---|---|

| Lipase | Kinetic Resolution | Racemic ethyl 3-(benzylamino)butanoate | (R)-3-(benzylamino)butanoic acid + (S)-ethyl 3-(benzylamino)butanoate | Access to both enantiomers from a single racemic mixture. |

| Transaminase | Asymmetric Synthesis | 3-Oxobutanoic acid + Amino Donor | (R)- or (S)-3-Aminobutanoic acid derivative | Direct formation of a single enantiomer from a prochiral substrate. |

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(7-11(13)14)12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXZNMWEYBPTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369972 | |

| Record name | 3-(benzylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91246-78-5 | |

| Record name | 3-(benzylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Benzylamino Butanoic Acid

1 Enzymatic Approaches to Chiral Synthesis

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing optically active compounds. researchgate.net Enzymes operate under mild conditions and exhibit high enantio- and regioselectivity, making them ideal for the synthesis of chiral molecules like this compound. researchgate.net

Enzymatic desymmetrization is a highly efficient strategy for obtaining enantiomerically pure compounds from prochiral or meso starting materials, with theoretical yields approaching 100%. researchgate.net This method involves the enantioselective transformation of one of two identical functional groups in a symmetrical substrate, thereby creating a chiral center. beilstein-journals.org

Lipases are commonly employed enzymes for this purpose. For instance, lipase from Pseudomonas cepacia has been used to desymmetrize various prochiral 1,3-diamines through alkoxycarbonylation, consistently yielding the (R)-configured amino carbamates. nih.gov Similarly, prochiral 1,3-diols can be desymmetrized via enzymatic acylation to establish chirality. beilstein-journals.org In the context of synthesizing β-amino acid precursors, a prochiral 3-substituted glutaric acid diester can be asymmetrically hydrolyzed by a lipase. Depending on the specific enzyme used, either the (S)- or (R)-enantiomer of the resulting monoester can be obtained with high enantiomeric excess (ee). researchgate.net This chiral monoester can then serve as a versatile intermediate for the synthesis of the target β-amino acid.

The mechanism for lipase-catalyzed desymmetrization typically involves the enzyme's catalytic triad (serine, histidine, and an acidic residue), which forms an acyl-enzyme intermediate. unife.it The chiral environment of the enzyme's active site then dictates the stereoselective binding and reaction of the prochiral substrate. unife.it

| Strategy | Enzyme Type | Substrate Class | Typical Product Configuration | Potential Application |

| Asymmetric Hydrolysis | Lipase | Prochiral Diesters | (S)- or (R)-monoester | Precursor to chiral glutaric acid fragment |

| Asymmetric Acylation | Lipase | Prochiral Diols/Diamines | Monoacylated/Monocarbamoylated product | Synthesis of optically active nitrogenated derivatives |

Kinetic resolution is a widely used method for separating racemic mixtures. In an enzymatic kinetic resolution, one enantiomer of a racemic substrate reacts significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer. researchgate.net While traditional kinetic resolution is limited to a maximum theoretical yield of 50% for a single enantiomer, it remains a practical approach. organic-chemistry.org

Lipase-catalyzed reactions are frequently used for the kinetic resolution of primary amines. organic-chemistry.org The process often involves the selective acylation of one enantiomer in the racemic mixture. researchgate.net Aminolysis, a process where an amine acts as a nucleophile, can also be employed in enzymatic resolutions. For instance, the resolution of esters can be achieved through enzyme-catalyzed aminolysis. researchgate.net

A more advanced strategy is the chemoenzymatic dynamic kinetic resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org This dynamic process allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. organic-chemistry.org This has been successfully applied to primary amines using a combination of a lipase (e.g., Candida antarctica lipase B) for the resolution step and a ruthenium catalyst to facilitate the racemization. organic-chemistry.org

| Method | Key Features | Catalyst(s) | Theoretical Max. Yield |

| Kinetic Resolution (KR) | Selective acylation of one enantiomer from a racemic mixture. researchgate.net | Lipase | 50% |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the undesired enantiomer. organic-chemistry.org | Lipase + Racemization Catalyst (e.g., Ruthenium complex) | 100% |

Transaminases, or aminotransferases, are pyridoxal 5'-phosphate-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acceptor. nih.gov This capability makes them highly valuable for the synthesis of chiral amines and amino acids, including β-amino acids. nih.gov Transaminases can be applied in two main ways: for the kinetic resolution of a racemic β-amino acid or for the asymmetric synthesis from a prochiral β-keto acid. nih.gov

Some ω-transaminases, which act on the distal amino group of a substrate, are capable of converting β-amino acids and are therefore of particular interest for these syntheses. nih.gov

2 Asymmetric Synthesis via Chiral Amine Addition

The addition of an amine to a carbon-carbon double bond, known as an aza-Michael reaction, is a fundamental C-N bond-forming reaction. beilstein-journals.org When applied to the synthesis of this compound, this could involve the conjugate addition of benzylamine (B48309) to an α,β-unsaturated precursor like crotonic acid or its esters. To achieve enantioselectivity, a chiral influence is required.

One prominent strategy in asymmetric amine synthesis involves the use of a chiral amine reagent that directs the stereochemical outcome of a reaction and is later removed. The tert-butanesulfinamide methodology, developed by Ellman, is a prime example. yale.edunih.gov This approach involves the condensation of chiral tert-butanesulfinamide with a ketone or aldehyde, followed by nucleophilic addition to the resulting N-sulfinyl imine. The sulfinyl group effectively controls the facial selectivity of the addition, and its subsequent cleavage yields the chiral primary amine. nih.gov This method is versatile for preparing a wide array of chiral amines. yale.edu

Organocatalysis also provides a powerful means to facilitate asymmetric aza-Michael additions. Chiral amines or other small organic molecules can act as catalysts, activating the substrates through the formation of transient iminium ions or through hydrogen bonding, thereby creating a chiral environment that directs the nucleophilic attack of the amine. beilstein-journals.org

3 Crystallization-Induced Dynamic Resolution (CIDR) in Enantiopure Production

Crystallization-Induced Dynamic Resolution (CIDR) is a powerful deracemization technique that can theoretically convert a racemic mixture entirely into a single, enantiopure crystalline product. researchgate.net This process is a type of crystallization-induced asymmetric transformation (CIAT) and combines the resolution of diastereomeric salts with the simultaneous in-situ equilibration (racemization or epimerization) of the stereocenter in the solution phase. researchgate.netresearchgate.net

The process typically involves reacting a racemic compound, such as a carboxylic acid, with a chiral resolving agent, like a chiral amine, to form a pair of diastereomeric salts. nih.gov In solution, these diastereomers are in equilibrium with each other. If the conditions are right, one diastereomer is significantly less soluble and selectively crystallizes out of the solution. According to Le Châtelier's principle, the equilibrium in the solution then shifts to replenish the crystallizing diastereomer by epimerizing the more soluble one. researchgate.net This dynamic process continues until, ideally, the entire starting material has been converted into a single solid diastereomer, which can then be isolated by filtration. researchgate.net

This technique has been successfully applied to α-substituted carboxylic acids, where the α-proton is labile enough to allow for epimerization under basic conditions. nih.gov A catalytic amount of a suitable base can facilitate the equilibration of the diastereomeric salts in solution, driving the resolution to completion. nih.gov A similar strategy could be envisioned for this compound, provided that conditions for the racemization of the chiral center can be established while allowing for the selective crystallization of one diastereomeric salt.

Mechanistic Investigations of Reactions Involving 3 Benzylamino Butanoic Acid and Its Derivatives

Reaction Mechanisms of Functional Group Interconversions

Functional group interconversions are essential transformations in organic synthesis that alter the reactive centers of molecules. fiveable.me For derivatives of 3-(Benzylamino)butanoic acid, these reactions primarily involve the carboxylic acid and secondary amine moieties, enabling the synthesis of a variety of related compounds such as esters, amides, and alcohols.

Ester Hydrolysis Mechanisms

The hydrolysis of esters derived from this compound (e.g., methyl 3-(benzylamino)butanoate) is a critical reaction that reverts the ester to the parent carboxylic acid and an alcohol. This process can be catalyzed by either acid or base, with each proceeding through distinct mechanistic pathways. ucalgary.ca These mechanisms are among the most thoroughly studied in organic chemistry. ucalgary.ca

Under acidic conditions, the hydrolysis is reversible and is essentially the reverse of Fischer esterification. youtube.comchemistrysteps.com The most common mechanism for primary and secondary alcohol-derived esters is the bimolecular acid-catalyzed acyl cleavage (AAC2) mechanism. ucoz.com The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. ucalgary.cayoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.cayoutube.com Following proton transfers, the alcohol moiety is eliminated, and deprotonation of the reformed carbonyl yields the carboxylic acid. youtube.com For esters with an alkyl group (from the alcohol) that can form a stable carbocation (like a tertiary alkyl group), the unimolecular acid-catalyzed alkyl cleavage (AAL1) mechanism may occur. chemistrysteps.comucoz.com

Base-catalyzed hydrolysis, or saponification, is practically irreversible because the carboxylic acid formed is deprotonated by the base to form a stable carboxylate salt. chemistrysteps.comucoz.com The most prevalent mechanism is the bimolecular base-catalyzed acyl cleavage (BAC2). This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. ucalgary.cayoutube.com This forms a tetrahedral intermediate which then collapses, expelling the alkoxide as the leaving group to generate the carboxylic acid. ucalgary.ca A rapid acid-base reaction then occurs where the alkoxide deprotonates the carboxylic acid. ucalgary.ca

| Mechanism | Catalyst | Key Features | Reversibility |

|---|---|---|---|

| AAC2 (Acid-Catalyzed Acyl Cleavage, Bimolecular) | Acid (e.g., H2SO4) | Protonation of carbonyl, nucleophilic attack by water, tetrahedral intermediate, acyl-oxygen cleavage. ucalgary.ca Most common for primary/secondary esters. ucoz.com | Reversible chemistrysteps.com |

| AAL1 (Acid-Catalyzed Alkyl Cleavage, Unimolecular) | Acid (e.g., H2SO4) | Occurs when the alcohol part forms a stable carbocation (e.g., tertiary, benzyl). ucoz.com Involves alkyl-oxygen cleavage. chemistrysteps.com | Reversible |

| BAC2 (Base-Catalyzed Acyl Cleavage, Bimolecular) | Base (e.g., NaOH) | Nucleophilic attack by OH-, tetrahedral intermediate, acyl-oxygen cleavage. ucalgary.ca | Irreversible youtube.com |

Amine-Based Nucleophilic and Acylation Reactions

The secondary amine group in this compound contains a lone pair of electrons on the nitrogen atom, making it nucleophilic. libretexts.org This allows it to react with a range of electrophiles, most notably in acylation reactions to form amides. ucalgary.ca

Acylation is typically achieved by reacting the amine with reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. lumenlearning.com The reaction with an acyl chloride, for instance, is a vigorous process where the amine's nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This proceeds via a nucleophilic acyl substitution mechanism. An initial tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion to form the N-substituted amide. Due to the formation of hydrochloric acid as a byproduct, a second equivalent of the amine or another base is often used to neutralize it. libretexts.org The reaction with acid anhydrides is similar but generally slower and may require heating. libretexts.org

Because this compound is a secondary amine, it has a replaceable hydrogen atom on the nitrogen, allowing it to form a stable amide. Tertiary amines, lacking this hydrogen, cannot be acylated in this manner. lumenlearning.com

| Reaction Type | Electrophile | Product Type | General Mechanism |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-Substituted Amide | Nucleophilic Acyl Substitution ucalgary.ca |

| Acylation | Acid Anhydride ((R-CO)2O) | N-Substituted Amide | Nucleophilic Acyl Substitution lumenlearning.com |

| Alkylation | Alkyl Halide (R-X) | Tertiary Amine Salt | Nucleophilic Substitution ucalgary.ca |

| Reaction with Carbonyls | Aldehyde/Ketone | Enamine | Nucleophilic Addition fiveable.me |

Reduction Reaction Pathways

The carboxylic acid functional group of this compound can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents, as carboxylic acids are less reactive towards reduction than aldehydes or ketones. msu.edu

Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are effective for this purpose. msu.edu The mechanism of reduction with LiAlH₄ involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the carboxylic acid. msu.edu This disrupts the carbonyl π-bond and forms a tetrahedral intermediate. The resulting alkoxide intermediate undergoes further reaction and workup to yield the primary alcohol, 3-(benzylamino)butan-1-ol. It is important to note that milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. msu.edu Direct reduction of a carboxylic acid to an aldehyde is not feasible with these reagents, as the aldehyde formed is more reactive than the starting acid and is immediately reduced further to the alcohol. msu.edu

Reaction Kinetics and Catalytic Considerations in Derivatives' Transformations

The rate and efficiency of reactions involving derivatives of this compound are heavily influenced by catalysts and reaction conditions. Understanding these factors is crucial for controlling reaction outcomes and optimizing synthetic routes.

Acid-Catalyzed Reaction Mechanisms

Acid catalysis is fundamental to several key transformations of this compound derivatives, particularly those involving the carboxyl group, such as ester hydrolysis and Fischer esterification. chemistrysteps.comyoutube.com In these reactions, the acid catalyst, typically a strong mineral acid like H₂SO₄, functions by protonating the carbonyl oxygen atom. libretexts.org This protonation renders the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by weak nucleophiles like water or alcohols. msu.edu

For example, in acid-catalyzed ester hydrolysis, every step of the mechanism is reversible. chemistrysteps.comyoutube.com The reaction's direction can be controlled by the concentration of reactants and products, in accordance with Le Châtelier's principle. An excess of water will drive the equilibrium toward the carboxylic acid and alcohol (hydrolysis), while removing water and using an excess of alcohol will favor the formation of the ester (Fischer esterification). chemistrysteps.com The formation of a tetrahedral intermediate is a central feature of this addition-elimination mechanism. msu.edu The catalyst is regenerated at the end of the reaction cycle, allowing a small amount to facilitate the transformation of a large quantity of substrate. youtube.com

Key Steps in Acid-Catalyzed Ester Hydrolysis:

Protonation: The carbonyl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. ucalgary.ca

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon. ucalgary.ca

Tetrahedral Intermediate Formation: A charged tetrahedral intermediate is formed. youtube.com

Proton Transfer: A proton is transferred from the attacking oxygen to one of the hydroxyl groups or the alkoxy group. youtube.com

Elimination: The protonated leaving group (the alcohol) is eliminated, reforming the carbonyl group. ucalgary.ca

Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen. youtube.com

Biocatalyst-Mediated Reaction Kinetics

Biocatalysis offers a "green" alternative to traditional chemical methods, employing enzymes to catalyze reactions with high specificity and under mild conditions. While specific studies on biocatalyst-mediated reactions of this compound are not detailed in the provided sources, the principles of enzyme kinetics can be applied to its potential transformations. Enzymes like lipases for ester hydrolysis or amidases for amide synthesis could potentially be used.

The kinetics of such reactions are typically described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration and two key parameters: Vmax (the maximum reaction rate) and Km (the Michaelis constant, which reflects the substrate concentration at half Vmax). nih.gov Microbial decarboxylases, for instance, have been studied for their ability to catalyze the reversible carboxylation of phenolic derivatives. nih.govresearchgate.net These studies provide insight into the catalytic behavior and limitations of enzymatic systems, such as substrate inhibition, enzyme deactivation, and low turnover frequency, which are critical considerations for preparative-scale applications. nih.gov The use of biocatalysts could offer high regio- and stereoselectivity in the transformation of derivatives of this compound, a significant advantage over conventional chemical catalysis.

Structure Activity Relationship Sar Studies of 3 Benzylamino Butanoic Acid Derivatives

Design and Synthesis of Novel Analogs and Conjugates

The design and synthesis of new analogs based on the 3-(benzylamino)butanoic acid scaffold involve a variety of chemical strategies aimed at exploring the chemical space around the core molecule. These modifications are intended to enhance desired biological activities, improve pharmacokinetic properties, and reduce potential side effects.

N-Substituted Benzylamino Butanoic Acid Derivatives

Modifications to the nitrogen atom of the benzylamino group are a key strategy in SAR studies. This includes altering the benzyl (B1604629) group itself or replacing it with other substituents.

The synthesis of N-substituted derivatives often begins with the reaction of amines with crotonic acid or its esters. mdpi.com For instance, reacting various substituted benzylamines with crotonic acid can yield a library of N-substituted this compound derivatives. Another approach involves the reductive amination of a keto-acid precursor with a substituted amine.

Research has shown that the nature and position of substituents on the benzyl ring can significantly impact biological activity. For example, in a study on related N,N-substituted amine derivatives, the presence of 3,5-bistrifluoromethyl groups on the benzene (B151609) ring was found to be important for potency. mdpi.com Similarly, studies on other N-substituted amino acid derivatives have demonstrated that even subtle changes, like the introduction of a methyl or methoxy (B1213986) group, can alter biological effects. amazonaws.com The goal is to identify substituents that optimize interactions with the biological target.

Table 1: Examples of N-Substituted Derivatives and Their Reported Effects

| Derivative Type | Modification | Reported Finding/Activity | Reference |

|---|---|---|---|

| N-Substituted Benzyl Group | Introduction of 3,5-bistrifluoromethyl groups on the benzene ring. | Contributed significantly to the potency in a series of N,N-substituted amine derivatives. | mdpi.com |

| N-Substituted Benzotriazole (B28993) Group | Addition of a trifluoromethyl group to the benzotriazole moiety. | Increased choleretic activity compared to the unsubstituted parent compound. | amazonaws.com |

| N-Aryl Derivatives | Conversion of 3-[(2-hydroxyphenyl)amino]butanoic acids to various derivatives. | Some derivatives exhibited good antimicrobial and antifungal activity. | mdpi.com |

Ester Derivatives of this compound

Esterification of the carboxylic acid group is a common prodrug strategy used to improve properties like membrane permeability. The synthesis of these esters can be achieved through standard methods, such as Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. ontosight.ai A chemo-enzymatic method for producing ethyl (S)-3-(benzylamino)butanoate has also been reported, highlighting the availability of stereoselective synthetic routes.

The conversion to an ester masks the polar carboxylic acid group, increasing the lipophilicity of the molecule. This can enhance its ability to cross biological membranes. Once inside the target cell or tissue, endogenous esterase enzymes can hydrolyze the ester back to the active carboxylic acid form. This strategy has been explored for various structurally related compounds to improve their delivery and efficacy. ontosight.ai For example, the synthesis of [2-(benzylamino)-2-oxoethyl] 4-(2,4-dichlorophenoxy)butanoate (B1226573) showcases the creation of an ester derivative from a butanoic acid precursor. ontosight.ai

Introduction of Sulfonylamino and other Electrophilic Moieties

Replacing the amino group with a sulfonylamino group introduces a different electronic and steric profile. The synthesis of a direct analog, 3-(benzylsulfonylamino)butanoic acid, has been documented, providing a key compound for SAR studies. nih.gov This modification changes the basicity of the nitrogen and introduces a bulky, electron-withdrawing sulfonyl group, which can form different types of interactions with biological targets compared to the original amino group.

Sulfonamides are recognized as important pharmacophores in medicinal chemistry and have been used as bioisosteres for carboxylic acids, indicating their ability to engage in significant biological interactions. drughunter.comnih.gov The synthesis of butanoic acid derivatives incorporating sulfamoyl groups has been achieved through methods like microwave irradiation of anhydrides with N-aryl-4-aminobenzenesulfonamides, yielding compounds such as (E)-2-(3,4-dimethoxybenzylidene)-4-oxo-4-(4-(N-arylsulfamoyl)phenylamino)butanoic acids. researchgate.net These studies demonstrate that the incorporation of sulfonamide moieties can lead to compounds with significant cytotoxic and antimicrobial activities. researchgate.net

Exploration of Cyclized and Fused Ring Systems within Derivatives

Incorporating the core structure of this compound into a cyclized or fused ring system is an advanced strategy to constrain the molecule's conformation. This conformational rigidity can lead to higher binding affinity and selectivity for a specific biological target.

Examples of this approach include the synthesis of derivatives containing heterocyclic systems like pyrazole (B372694) or benzo[b]phenoxazine. mdpi.comresearchgate.net For instance, 3-[(2-hydroxyphenyl)amino]butanoic acids have been used as precursors to synthesize benzo[b]phenoxazine derivatives. mdpi.com Another example is the synthesis of 3-(Benzylamino)oxolane-3-carboxylic acid, where the butanoic acid backbone is incorporated into an oxolane (tetrahydrofuran) ring. Such cyclization can modulate the compound's biological activity, with some derivatives showing antimicrobial or anti-inflammatory properties. The synthesis of these systems can be complex, sometimes involving cascade reactions to form the desired ring structures, such as in the synthesis of 4-(pyrazol-4-yl) butanoic acid derivatives. rsc.org

Isosteric Replacements of the Carboxylic Acid Moiety

The carboxylic acid group is often crucial for a molecule's biological activity, but it can also lead to poor pharmacokinetic properties due to its polarity and negative charge at physiological pH. nih.gov Isosteric replacement, where the carboxylic acid is substituted with a different functional group that has similar physical and chemical properties, is a key strategy to overcome these limitations. nih.govnih.gov

Several functional groups have been investigated as carboxylic acid isosteres in various contexts, including for analogs of GABA, a structurally related neurotransmitter. nih.govcambridgemedchemconsulting.com These include tetrazoles, sulfonamides, and certain cyclic diones. The choice of isostere can significantly affect the acidity, lipophilicity, and permeability of the resulting molecule. nih.govacs.org

Tetrazoles : The tetrazole ring is one of the most common and successful non-classical isosteres for a carboxylic acid. rug.nl It has a similar pKa (around 4.5-4.9) and a planar structure that can delocalize a negative charge, mimicking the carboxylate anion. rug.nl Tetrazolate anions are often more lipophilic than carboxylates, which can improve membrane permeability. rug.nl In the context of GABA analogs like gabapentin, tetrazole replacements have been shown to be recognized by the biological target. researchgate.net

Sulfonamides : As mentioned previously (Section 4.1.3), the sulfonamide group can act as a carboxylic acid mimic. While generally weaker acids than carboxylic acids, their acidity can be tuned by substitution. drughunter.comnih.gov Acyl sulfonamides, in particular, have pKa values that fall within the range of carboxylic acids (4-5) and can offer advantages like improved metabolic stability and membrane permeability. drughunter.comnih.gov

Cyclic Diones : Certain cyclic diones, such as cyclopentane-1,3-dione and cyclopentane-1,2-dione, have been explored as novel carboxylic acid isosteres. nih.govnih.gov These compounds can exhibit pKa values in the same range as carboxylic acids. nih.govresearchgate.net Studies have shown that replacing a carboxylic acid with a cyclopentanedione moiety in a known receptor antagonist can result in derivatives with comparable biological potency. nih.govresearchgate.net

Table 2: Physicochemical Properties of Common Carboxylic Acid Isosteres

| Isostere | Typical pKa Range | Key Properties | Reference |

|---|---|---|---|

| Carboxylic Acid (Reference) | ~4-5 | Planar, forms carboxylate anion. Can limit membrane permeability. | drughunter.com |

| Tetrazole | ~4.5-4.9 | Planar, delocalized anion. Generally more lipophilic than carboxylate. | rug.nlvu.edu.au |

| Acyl Sulfonamide | ~4-5 | Non-planar. Can increase lipophilicity and metabolic stability. | nih.gov |

| Sulfonamide (unsubstituted) | ~9-10 | Non-planar, weakly acidic. Acidity can be increased with substitution. | drughunter.comnih.gov |

| Cyclopentane-1,3-dione | ~4-5 | Acidic C-H bond. Lipophilicity can be tuned by substitution. | nih.gov |

| 2,6-Difluorophenol | ~7.1 | Lipophilic isostere. Less acidic than carboxylic acids. | acs.org |

Biological and Pharmacological Investigations of 3 Benzylamino Butanoic Acid and Its Analogs

Medicinal Chemistry Applications and Drug Discovery Potential

The structural framework of 3-(benzylamino)butanoic acid and its analogs has garnered attention in medicinal chemistry for its potential as a versatile scaffold in the development of novel therapeutic agents. Researchers have explored its utility in generating libraries of compounds with diverse pharmacological activities, aiming to identify lead compounds for various diseases.

Exploration as a Scaffold for Lead Compound Development

The core structure of this compound offers several points for chemical modification, making it an attractive scaffold for creating a diverse range of derivatives. The secondary amine, the carboxylic acid group, and the aromatic ring of the benzyl (B1604629) group can all be functionalized to modulate the physicochemical and pharmacological properties of the resulting molecules. This versatility allows for the systematic exploration of structure-activity relationships (SAR), a crucial aspect of lead compound optimization.

Recent studies have highlighted the potential of similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, for the development of novel anticancer and antioxidant agents. mdpi.com The feasibility of incorporating various aromatic or heterocyclic substitutions onto this core structure underscores its potential in generating compounds with a wide array of biological activities. mdpi.com The concept of a "privileged scaffold," a molecular framework that can bind to multiple biological targets, is relevant here, as the benzylamino-butanoic acid core appears in compounds with different therapeutic applications. arxiv.org By modifying this central structure, medicinal chemists can fine-tune the molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile for a specific target.

Potential Pharmacological Activities

Several studies have investigated the anticancer and cytotoxic potential of compounds structurally related to this compound. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer activity against the A549 human lung adenocarcinoma cell line. mdpi.com Certain derivatives were found to reduce cell viability by 50% and inhibit cell migration in vitro, suggesting their potential as anticancer candidates. mdpi.com

One of the most promising compounds from this series, which incorporates a modified benzylamino moiety, also exhibited favorable cytotoxicity profiles against noncancerous Vero cells, indicating a degree of selectivity for cancer cells. mdpi.com The exploration of quinoxaline (B1680401) derivatives, which can be synthesized from β-amino acids, has also yielded compounds with significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), HeLa (cervical), and PC-3 (prostate). nih.govmdpi.com For example, certain N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, derived from a β-amino acid core, have demonstrated potent activity, with some compounds showing IC50 values comparable to the standard anticancer drug doxorubicin. nih.govmdpi.com

Table 1: Cytotoxicity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cancer Cells

| Compound | A549 Cell Viability Reduction | Notes |

|---|---|---|

| 12 | ~50% | Suppressed cell migration in vitro. mdpi.com |

| 20 | ~50% | Suppressed cell migration in vitro and exhibited potent antioxidant properties. mdpi.com |

| 21 | ~50% | Suppressed cell migration in vitro. mdpi.com |

| 22 | ~50% | Suppressed cell migration in vitro. mdpi.com |

| 29 | ~50% | Suppressed cell migration in vitro. mdpi.com |

This table is based on data from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and their effect on A549 cell viability. mdpi.com

The β-amino acid scaffold is a structural unit found in various natural compounds with antimicrobial properties. mdpi.com The synthesis of N-substituted-β-amino acid derivatives has led to the discovery of compounds with significant antibacterial and antifungal activity. mdpi.com In one study, derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acid were synthesized and tested against a panel of microorganisms. mdpi.com

Several of these compounds exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and some showed significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com The introduction of different chemical moieties, such as hydrazide, pyrrole, and chloroquinoxaline, to the core structure was found to influence the antimicrobial spectrum and potency. mdpi.com

Table 2: Antimicrobial Activity of Selected N-Substituted-β-amino Acid Derivatives

| Compound | Target Microorganism | Activity |

|---|---|---|

| 9b | Staphylococcus aureus | Good antibacterial activity mdpi.com |

| 9c | Staphylococcus aureus | Good antibacterial activity mdpi.com |

| 10c | Staphylococcus aureus | Good antibacterial activity mdpi.com |

| 12f | Staphylococcus aureus | Good antibacterial activity mdpi.com |

| 5d | Mycobacterium luteum | Good antibacterial activity mdpi.com |

| 9b | Candida tenuis | Significant antifungal activity mdpi.com |

| 9c | Candida tenuis | Significant antifungal activity mdpi.com |

| 12f | Aspergillus niger | Significant antifungal activity mdpi.com |

This table summarizes the antimicrobial findings for derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acid. mdpi.com

While direct studies on the neuroprotective effects of this compound are limited, research on structurally related compounds suggests a potential for such activity. For instance, non-polar Maca extracts and macamides, which contain a benzylamine (B48309) moiety, have demonstrated a pivotal neuroprotective effect through the endocannabinoid system. mdpi.com Synthetic macamides, such as N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide, have been investigated for their neuroprotective properties. mdpi.com

Furthermore, phenolic acids, which share some structural features with benzylamino derivatives, have been extensively studied for their neuroprotective roles. mdpi.com These compounds are known to ameliorate conditions such as ischemia/reperfusion injury, neuroinflammation, and glutamate-induced toxicity. mdpi.com The synthesis of analogues of glycyl-L-prolyl-L-glutamic acid (GPE), where the glutamic acid part can be seen as a modified amino acid, has also been undertaken to explore their neuroprotective properties. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the development of novel neuroprotective agents.

A significant area of investigation for derivatives of this compound and related structures is their potential as anticonvulsant agents. Research has led to the identification of several groups of pyrrolidine-2,5-dione derivatives with potent antiseizure efficacy in preclinical models. acs.org For example, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a compound that incorporates a benzylamino-like fragment, has shown robust antiseizure properties in a broad range of epilepsy models. acs.org

These derivatives have been tested in various animal models of seizures, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov The results have demonstrated that specific structural modifications can lead to compounds with a wide spectrum of anticonvulsant activity and a favorable safety profile. acs.orgnih.gov

Table 3: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione and Alaninamide Derivatives in Mice

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) |

|---|---|---|---|

| (R)-AS-1 | 48.0 | > 300 | 45.2 |

| Compound I | 28.3 | 74.5 | 16.8 |

| Compound II | 20.3 | 64.9 | 15.4 |

This table presents the median effective dose (ED₅₀) of selected anticonvulsant compounds in different seizure models. acs.orgnih.gov

Antiviral Properties

Research into the direct antiviral properties of this compound is not extensively documented in publicly available literature. However, the broader class of N-substituted amino acid derivatives, to which this compound belongs, has been a subject of interest in the development of novel antiviral agents. For instance, various N-phenylbenzamide derivatives have been synthesized and evaluated for their in vitro activity against Enterovirus 71 (EV71), with some compounds showing activity at low micromolar concentrations mdpi.com. Similarly, other studies have explored β-amino acid derivatives as structural units in compounds with potential antiviral applications, such as inhibitors of influenza neuraminidase nih.gov. The core structure of butanoic acid itself is a component of compounds investigated for antiviral potential, though often as part of more complex molecules. These findings suggest that the N-benzyl and β-aminobutanoic acid moieties are recognized pharmacophores in antiviral drug discovery, providing a rationale for investigating the specific antiviral profile of this compound.

Disease Resistance Inducers in Biological Systems

While direct studies on this compound as a disease resistance inducer are limited, its structural analog, β-aminobutyric acid (BABA), is a well-established and potent inducer of plant defense mechanisms. BABA is a non-protein amino acid known to prime plants for enhanced resistance against a broad spectrum of pathogens, including viruses, bacteria, fungi, and oomycetes.

The mechanism of BABA-induced resistance (BABA-IR) is complex and involves the potentiation of the plant's innate defense responses. Rather than acting as a direct antimicrobial agent, BABA sensitizes the plant to respond more rapidly and robustly upon pathogen attack. This priming effect is associated with several key cellular and molecular changes:

Activation of Basal Defense Mechanisms: BABA treatment has been shown to enhance basal defense mechanisms such as the accumulation of reactive oxygen species (ROS), fortification of the cell wall through lignin (B12514952) formation, and deposition of callose at the site of infection. These physical and chemical barriers help to restrict pathogen invasion and spread patsnap.com.

Potentiation of Signaling Pathways: BABA-IR can be mediated through different signaling pathways, often depending on the specific plant-pathogen interaction. It has been shown to potentiate both salicylic (B10762653) acid (SA)-dependent and SA-independent defense pathways. For example, in some interactions, BABA primes for a more significant accumulation of the defense-related PR-1 protein, a marker for the SA pathway nih.gov.

Hormonal Crosstalk: The action of BABA is intertwined with plant hormone signaling. It has been demonstrated to interact with abscisic acid (ABA) signaling, which plays a role in regulating stomatal closure and other stress responses, thereby contributing to a multi-faceted defense strategy nih.gov.

The established efficacy of BABA as a broad-spectrum resistance inducer suggests that N-substituted derivatives like this compound could possess similar or potentially modulated activities. The introduction of a benzyl group could influence its uptake, translocation, or interaction with molecular targets within the plant, making it a candidate for investigation in the field of plant protection.

Table 1: Mechanisms of BABA-Induced Resistance in Plants

| Defense Mechanism | Description | Key Molecular/Cellular Events |

|---|---|---|

| Priming | Sensitizes the plant for a faster and stronger defense response upon pathogen attack. | Enhanced expression of defense-related genes, accumulation of signaling molecules. |

| Cell Wall Reinforcement | Strengthens physical barriers to impede pathogen penetration. | Lignification, callose deposition. |

| Reactive Oxygen Species (ROS) Accumulation | Production of ROS which can have direct antimicrobial effects and act as signaling molecules. | Oxidative burst at infection sites. |

| Hormonal Pathway Modulation | Interacts with and potentiates defense signaling pathways. | Potentiation of salicylic acid (SA) and abscisic acid (ABA) pathways. |

Inhibition of Cell Death (e.g., Ferroptosis, Oxytosis)

Currently, there is a lack of specific research data linking this compound or its close analogs to the direct inhibition of regulated cell death pathways such as ferroptosis and oxytosis. Ferroptosis is a form of iron-dependent cell death characterized by the accumulation of lipid peroxides nih.gov. The regulation of this pathway is complex, involving multiple metabolic processes, including amino acid metabolism nih.govbiorxiv.org. For instance, the availability of cysteine is a critical factor, as it is a precursor for the synthesis of glutathione (B108866) (GSH), an antioxidant that protects against lipid peroxidation via the enzyme glutathione peroxidase 4 (GPX4) nih.gov.

While some amino acids and their metabolic pathways are known to modulate ferroptosis, the specific role of β-amino acids, particularly N-benzyl substituted ones, has not been elucidated. The investigation into compounds that can inhibit ferroptosis is an active area of research, particularly for neurodegenerative diseases and ischemia-reperfusion injury, but current studies focus on different classes of molecules. Similarly, oxytosis, another form of oxidative stress-induced regulated cell death, has not been directly associated with inhibition by this compound in published studies.

Enzyme Modulation and Inhibition Studies

The butanoic acid moiety of this compound suggests a potential for interaction with histone deacetylases (HDACs). Butyrate (the conjugate base of butanoic acid) is a well-known short-chain fatty acid that functions as a Class I and II HDAC inhibitor nih.gov. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can restore the expression of silenced tumor suppressor genes, making HDAC inhibitors a target for cancer therapy nih.govmdpi.comnih.govnih.govmdpi.com.

Table 2: General Pharmacophore for HDAC Inhibitors and Potential Role of this compound Components

| Pharmacophore Component | General Function | Corresponding Moiety in this compound |

|---|---|---|

| Zinc-Binding Group (ZBG) | Chelates the Zn²⁺ ion in the HDAC active site. | Carboxylic acid |

| Linker | Connects the ZBG and the cap group, occupying the enzyme's tunnel. | Butanoic acid backbone |

| Cap Group | Interacts with residues at the rim of the active site, influencing potency and selectivity. | Benzylamino group |

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator patsnap.comnih.govwikipedia.orgnih.gov. As such, inhibitors of LTA4H are sought after as potential anti-inflammatory agents nih.govbenthamdirect.com. The butanoic acid scaffold is a feature found in some LTA4H inhibitors. For example, a potent inhibitor, DG-051, is composed of a butanoic acid, a pyrrolidine (B122466) linker, and a lipophilic biphenyl (B1667301) ether moiety acs.org. Furthermore, patents have described various heteroaryl butanoic acid derivatives as LTA4H inhibitors google.com.

Studies have also identified amino hydroxamic acids and other amino acid derivatives as potent inhibitors of LTA4H, highlighting the importance of an amino group in binding to the enzyme nih.govnih.gov. The enzyme also possesses an aminopeptidase (B13392206) activity, which can be targeted by inhibitors wikipedia.org. The structure of this compound, containing both a butanoic acid core and an amino group, aligns with features of known LTA4H inhibitors. The N-benzyl substitution could influence its interaction with the hydrophobic regions of the LTA4H active site. While specific inhibitory constants for this compound against LTA4H are not reported, its structural characteristics make it a plausible candidate for investigation in this area.

Receptor Binding Affinities and Molecular Target Interactions

Specific data on the receptor binding affinities of this compound are scarce in the scientific literature. However, the influence of N-benzyl substitution on the receptor binding of various pharmacologically active molecules has been studied. For example, in the context of phenethylamines, N-benzylation has been shown to increase binding affinity for the serotonin (B10506) 5-HT₂ₐ receptor wikipedia.org. In a different class of compounds, benzylpiperazine derivatives have been developed as high-affinity ligands for the sigma-1 (σ₁) receptor nih.govacs.org.

Furthermore, analogs containing β-amino acids have been incorporated into peptides to study their binding to receptors, such as oxytocin (B344502) receptors, where such modifications can significantly alter binding affinity and functional activity nih.govresearchgate.net. The activity of functionalized amino acids as inhibitors of GABA transporters has also been investigated, with N-benzylamide derivatives showing notable inhibitory potency nih.gov. These examples demonstrate that the N-benzyl group can be a key determinant of receptor affinity and selectivity. The specific molecular targets and binding profile of this compound would need to be determined through dedicated radioligand binding assays and functional studies against a panel of receptors and enzymes.

Investigation of Metabolic Pathways and Biochemical Interactions

The metabolic fate of this compound is not extensively detailed in current literature. However, investigations into structurally related N-substituted β-amino acids provide insights into its potential biochemical interactions. The primary degradation pathway for similar compounds, such as N-acylated aromatic amino acids, involves the hydrolysis of the amide bond to release the free fatty acid and the amino acid. frontiersin.org Applying this principle, it is plausible that this compound could be hydrolyzed to yield benzylamine and 3-aminobutanoic acid. The subsequent metabolism would likely follow the established pathways for these individual molecules.

Research into N-substituted derivatives of 3-aminobutanoic acid has focused on their interaction with neurotransmitter systems. Specifically, various analogs have been synthesized and evaluated for their ability to inhibit gamma-aminobutyric acid (GABA) transporters (GATs). nih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and its transporters (GAT1, GAT2, GAT3, and BGT1) are crucial for regulating its concentration in the synaptic cleft. nih.govmdpi.comgenome.jp

Studies on a series of N-arylalkyl substituted 3-aminobutanoic acids revealed that the nature of the substituent on the nitrogen atom significantly influences the inhibitory potency and selectivity for different GAT subtypes. nih.gov For instance, the introduction of a 4,4-diphenylbut-3-enyl group on the nitrogen of 3-aminobutanoic acid resulted in a compound with notable inhibitory activity at the GAT1 subtype. nih.gov While this compound itself was not the primary focus of these specific studies, the findings suggest that the N-benzyl moiety would confer a distinct pharmacological profile, potentially directing its interaction toward specific GATs or other biological targets. The exploration of such N-substituted β-amino acids continues to be an area of interest for developing subtype-selective GAT inhibitors. nih.govnih.gov

Role as a Non-Natural Amino Acid Building Block in Bioactive Peptides and Analogs

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to develop peptidomimetics with enhanced therapeutic properties. nih.gov These synthetic analogs often exhibit improved stability against enzymatic degradation, better bioavailability, and unique conformational characteristics compared to their natural counterparts. nih.govacs.orgmdpi.com this compound, as an N-substituted β-amino acid, represents a valuable building block for this purpose.

The presence of the amino group at the β-position (the third carbon) instead of the α-position fundamentally alters the peptide backbone. mdpi.comresearchgate.net Peptides constructed from β-amino acids, known as β-peptides, are resistant to degradation by proteases, which are enzymes that typically cleave the peptide bonds of α-peptides. mdpi.comnih.gov This resistance prolongs the biological activity of the peptide in vivo.

Furthermore, the N-benzyl group of this compound introduces another layer of modification, creating what is known as a β-peptoid residue. N-alkylation of the peptide backbone eliminates the hydrogen bond donor capability of the amide nitrogen, which significantly influences the secondary structure (e.g., helices, sheets) of the peptide. nih.gov This structural constraint can be used to design peptides with specific, stable conformations that are optimal for binding to biological targets like receptors or enzymes. acs.org The benzyl group itself, being a bulky and hydrophobic moiety, can also participate in crucial binding interactions at the target site.

The synthesis of peptides containing such modified residues is typically achieved through solid-phase peptide synthesis (SPPS), using appropriate protecting groups for the amino and carboxyl functions. peptide.comthermofisher.comwikipedia.orgbiosynth.comlibretexts.org The strategic placement of a building block like this compound within a peptide sequence can lead to analogs with fine-tuned biological activities, such as antimicrobial or receptor-binding properties. acs.orgnih.gov

The table below illustrates the impact of incorporating non-natural β-amino acid or β-peptoid residues into bioactive peptide sequences, based on findings from various research studies.

| Parent Peptide/Class | Incorporated Non-Natural Residue(s) | Key Research Finding/Effect | Reference |

|---|---|---|---|

| Anginex (Anti-angiogenic peptide) | β³-amino acid residues | Substitution at specific positions modulated the β-sheet structure; analogs retained significant anti-proliferative activity against endothelial cells. | acs.org |

| Antimicrobial Peptide (AMP) | N-(4-fluorobenzyl)-β-alanine (a β-peptoid unit) | Created a peptide/β-peptoid hybrid with potent antibacterial activity. The effect of adding PEG-like moieties was studied to modulate hydrophobicity. | nih.gov |

| α-Amylase Inhibitory Peptides | β-Leucine | Synthesized α-/β-mixed peptides that showed α-amylase inhibitory activity, potentially useful for managing glucose levels. The β-amino acid component is expected to increase resistance to proteolysis. | mdpi.comnih.gov |

| General Peptidomimetics | β-substituted ω-unsaturated amino acids | Used to create medium-ring β-turn mimetics that are resistant to enzymatic degradation and can mimic the conformation of natural peptide turns. | nih.gov |

Computational and Theoretical Chemical Studies of 3 Benzylamino Butanoic Acid Systems

Molecular Design and Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the optimal geometry, electron distribution, and orbital energies, which in turn dictate the molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) has become a standard method for the computational design and analysis of organic molecules, including butanoic acid derivatives. biointerfaceresearch.comresearchgate.net DFT calculations are employed to optimize the molecular geometry, finding the most stable three-dimensional arrangement of atoms. nih.gov A common approach involves using the B3LYP functional with a basis set such as 6-31+G(d) to perform these calculations. biointerfaceresearch.comresearchgate.net

Once the geometry is optimized, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. biointerfaceresearch.com Furthermore, DFT can be used to generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). biointerfaceresearch.com

Calculated Electronic Properties of Butanoic Acid Derivatives

| Compound | EHOMO (a.u.) | ELUMO (a.u.) | ΔEH-L (a.u.) | Gibbs Free Energy (a.u.) |

|---|---|---|---|---|

| Derivative 1 | -0.246 | -0.035 | 0.211 | -1442.66 |

| Derivative 2 | -0.252 | -0.043 | 0.209 | -1441.45 |

| Derivative 3 | -0.248 | -0.039 | 0.209 | -1441.45 |

| Derivative 4 | -0.255 | -0.048 | 0.207 | -1442.66 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, intramolecular interactions, and the delocalization of electron density within a molecule. biointerfaceresearch.comresearchgate.net It translates the complex, delocalized molecular orbitals obtained from a calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.eduwikipedia.orgmpg.de This provides a clear, Lewis-like description of the molecule's electronic structure. wikipedia.org

Selected NBO Second-Order Perturbation Stabilization Energies (E2)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N5 | σ(C6-C7) | 1.85 |

| LP(1) O12 | σ(C1-C11) | 1.22 |

| σ(C2-C3) | σ(C1-N5) | 2.11 |

| σ(C6-C7) | σ(N5-C10) | 3.45 |

Prediction and Correlation of Spectroscopic Data

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structural elucidation. biointerfaceresearch.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to compute the 1H and 13C NMR chemical shifts of organic molecules. biointerfaceresearch.comresearchgate.net

The accuracy of these predictions depends on the chosen level of theory and basis set. liverpool.ac.uk Calculated chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), and then correlated with experimental values obtained from NMR spectroscopy. biointerfaceresearch.comdocbrown.info A strong correlation between the computed and observed spectra provides confidence in the proposed molecular structure. biointerfaceresearch.comnih.gov For carboxylic acids, the acidic proton typically appears far downfield (10-12 ppm), while protons on the carbon adjacent to the carbonyl group are found in the 2-3 ppm range. libretexts.org The carbonyl carbon itself is highly deshielded, appearing between 160-180 ppm in the 13C NMR spectrum. libretexts.org

Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for a Butanoic Acid Derivative

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C1 (COOH) | 174.0 | 178.5 |

| C2 | 31.2 | 34.1 |

| C3 | 25.8 | 28.3 |

| C4 | 57.0 | 59.5 |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. mdpi.comsemanticscholar.org This method is crucial in drug design for understanding how a potential drug molecule might interact with its biological target. researchgate.net

The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. biointerfaceresearch.com The results provide insights into the binding mode, the strength of the interaction (binding energy), and the specific intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.comresearchgate.net For compounds like 3-(Benzylamino)butanoic acid, which are derivatives of the bioactive 3-aminobutanoic acid, docking studies can be used to explore their potential interactions with various enzymes or protein receptors, helping to elucidate their mechanism of action at a molecular level. nih.gov

Conformational Analysis and Stereochemical Characterization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule often dictates its biological activity.

In Silico Approaches for Bioactivity Prediction and Mechanism Elucidation

Computational and theoretical chemistry have become indispensable tools in modern drug discovery and development. For novel compounds like this compound, in silico methods provide a rapid and cost-effective means to predict potential biological activities, elucidate mechanisms of action at the molecular level, and guide the synthesis of more potent and selective analogs. These approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, leverage the structural features of a molecule to forecast its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational modeling method aimed at revealing the mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This technique is foundational in predicting the activity of new chemical entities and optimizing lead compounds. mdpi.comdrugdesign.org For a series of this compound analogs, a QSAR model would be developed by first calculating a variety of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) characteristics.

The process involves compiling a dataset of molecules with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition). mdpi.com Statistical methods are then employed to build a model that correlates the descriptors with the observed activity. drugdesign.org For instance, a hypothetical QSAR study on this compound derivatives targeting a specific enzyme might reveal that antibacterial activity is enhanced by electron-donating groups on the benzyl (B1604629) ring and a larger substituent at the R2 position. nih.gov Such a model can be represented by a linear equation:

pIC₅₀ = b₀ + b₁(Descriptor₁) + b₂(Descriptor₂) + ...

The validity and predictive power of the generated QSAR model are rigorously assessed using both internal and external validation techniques to ensure its robustness. mdpi.com

Table 1: Hypothetical QSAR Model for a Series of this compound Analogs

This interactive table presents a hypothetical QSAR model developed for a series of analogs. The model correlates specific molecular descriptors with predicted biological activity, showcasing how structural modifications might influence potency.

| Compound ID | R1-Substituent (Benzyl Ring) | R2-Substituent (Butanoic Acid Moiety) | LogP (Hydrophobicity) | Electronic Parameter (σ) | Predicted pIC₅₀ |

| BABA-01 | H | H | 2.1 | 0.00 | 5.4 |

| BABA-02 | 4-Cl | H | 2.8 | 0.23 | 5.9 |

| BABA-03 | 4-OCH₃ | H | 2.0 | -0.27 | 6.2 |

| BABA-04 | H | CH₃ | 2.5 | 0.00 | 5.7 |

| BABA-05 | 4-Cl | CH₃ | 3.2 | 0.23 | 6.1 |

| BABA-06 | 4-OCH₃ | CH₃ | 2.4 | -0.27 | 6.5 |

Molecular Docking and Mechanism Elucidation

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.govekb.eg This method is crucial for elucidating the potential mechanism of action of compounds like this compound. The process involves generating multiple conformations of the ligand within the active site of the target protein and scoring these poses based on binding affinity or energy. nih.gov

For example, if this compound were hypothesized to be an inhibitor of an enzyme like γ-aminobutyric acid aminotransferase (GABA-T), molecular docking could be used to investigate its binding mode. The simulation might reveal key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues like Serine or Threonine in the enzyme's active site. researchgate.net Similarly, hydrophobic interactions between the benzyl group and nonpolar residues (e.g., Leucine, Phenylalanine) could be identified as crucial for binding affinity. mdpi.com

These studies provide a detailed, three-dimensional view of the ligand-receptor complex, offering insights that are invaluable for structure-based drug design. researchgate.net The results can explain the structure-activity relationships observed in QSAR studies and guide the rational design of new analogs with improved binding affinity and selectivity. ekb.eg For instance, if docking reveals an unoccupied hydrophobic pocket near the benzyl ring, new analogs could be designed with substituents that fill this pocket to enhance binding.

Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Protein Target

This interactive table summarizes potential binding interactions and energies for this compound and its analogs within the active site of a target enzyme, as predicted by a molecular docking simulation.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | -7.5 | Lys121, Ser245 | Hydrogen Bond, Salt Bridge |

| 3-((4-Chlorobenzyl)amino)butanoic acid | -8.2 | Lys121, Ser245, Phe310 | Hydrogen Bond, Halogen Bond |

| 3-((4-Methoxybenzyl)amino)butanoic acid | -7.9 | Lys121, Tyr210 | Hydrogen Bond, Pi-Pi Stacking |

| 3-(Benzylamino)pentanoic acid | -7.8 | Lys121, Leu314 | Hydrogen Bond, Hydrophobic |

By combining QSAR, molecular docking, and other computational approaches like molecular dynamics simulations, researchers can build a comprehensive understanding of the potential bioactivity and mechanism of action for this compound systems before extensive laboratory synthesis and testing are undertaken. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Use as a Synthetic Intermediate for Complex Molecules

The dual functionality of 3-(benzylamino)butanoic acid makes it an important intermediate for synthesizing more complex organic molecules and pharmaceuticals. smolecule.com Its structure is particularly suited for creating heterocyclic compounds and other elaborate molecular frameworks.

In organic synthesis, a "synthon" refers to a conceptual unit within a molecule that assists in the formation of a chemical bond. This compound can be considered a polyfunctionalized synthon because it contains multiple functional groups that can be selectively manipulated. The presence of the amine and carboxylic acid groups allows for a variety of chemical transformations, making it a precursor to more complex, highly functionalized molecules.

This characteristic is crucial in the synthesis of novel heterocyclic compounds like pyrazoles, triazoles, and thiazolidinones, where versatile synthons are required to build the core ring structures. scispace.comnih.gov For instance, the general class of β-amino acids, to which this compound belongs, are fundamental building blocks for a wide range of biologically active compounds.